molecular formula C14H21NO4S2 B2359992 1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448059-03-7

1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2359992
CAS No.: 1448059-03-7
M. Wt: 331.45
InChI Key: VVXWQEYNAHKIMO-UHFFFAOYSA-N
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Description

1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the sulfonylation of piperidine derivatives. One common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-methylsulfonylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Piperidine derivatives with different substituents.

Scientific Research Applications

1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

    1-((3,4-Dimethylphenyl)sulfonyl)piperidine: Lacks the additional methylsulfonyl group, which may affect its reactivity and applications.

    4-(Methylsulfonyl)piperidine:

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-11-4-5-14(10-12(11)2)21(18,19)15-8-6-13(7-9-15)20(3,16)17/h4-5,10,13H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXWQEYNAHKIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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